Acropyrone

Description

Contextualization within Natural Products Chemistry and Polyketide Derivatives

Acropyrone fits into the realm of natural products chemistry as a secondary metabolite isolated from biological sources. Its structure, characterized as an acetophenone (B1666503) dimer and a polyketide derivative, places it within a group of compounds often exhibiting interesting biological properties researchgate.net. Natural products containing the α-pyrone moiety, like this compound, are produced by various organisms, including bacteria, fungi, and plants, via polyketide synthases nih.govnih.gov. The biosynthesis typically involves the cyclization of a triketide intermediate, which also facilitates the release of the polyketide from the enzyme nih.govnih.gov. This conserved biosynthetic logic underscores its connection to the broader class of α-pyrone polyketide natural products nih.govnih.gov.

Research into natural products from sources such as endophytic fungi, particularly those associated with plants like mangroves and medicinal species, has led to the discovery of numerous bioactive secondary metabolites, including polyketides auctoresonline.orghenrypublishers.comscispace.com. This compound has been identified among the compounds isolated from these diverse sources auctoresonline.orgfrontiersin.orgwjbphs.com. The study of these natural compounds contributes to understanding their ecological roles and potential applications.

Historical Overview of this compound Discovery and Early Structural Inquiries

The discovery of this compound is linked to the investigation of secondary metabolites from specific biological sources. Early studies on the chemical constituents of Acronychia pedunculata (L.) Miq., a plant belonging to the Rutaceae family, led to the isolation and identification of this compound as an acetophenone dimer researchgate.netnih.gov. This plant genus is known for biosynthesizing dimeric compounds derived from prenylated acetophenones nih.gov.

Further research expanded the known sources of this compound to include endophytic fungi. For instance, it was reported as a compound isolated from endophytic fungi associated with Rhizophora apiculata, a mangrove species auctoresonline.orgfrontiersin.org. It has also been isolated from Colletotrichum species, an endophytic fungus found on the leaves of Vernonia amygdalina researchgate.netwjbphs.com. Early structural inquiries into this compound involved techniques such as HPLC-UV, NMR spectroscopy, and mass spectrometry to elucidate its molecular formula (C₁₁H₁₂O₅) and structural arrangement researchgate.netnih.govunizik.edu.ng. These initial studies were crucial in characterizing this compound as a distinct natural product with a specific polyketide-derived structure researchgate.netnih.govunizik.edu.ng.

The PubChem database lists this compound with CID 102367304, providing access to its chemical structure and basic properties, which aids in its identification and further research nih.govnmppdb.com.ng.

Data Table: this compound Basic Chemical Information

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₅ | researchgate.netnih.govnmppdb.com.ng |

| Molecular Weight | 224.21 g/mol | researchgate.netnmppdb.com.ng |

| PubChem CID | 102367304 | nih.govnmppdb.com.ng |

| XLogP3-AA | 1.4 | nmppdb.com.ng |

| Hydrogen Bond Donor Count | 1 | nmppdb.com.ng |

| Hydrogen Bond Acceptor Count | 4 | nmppdb.com.ng |

Note: This table summarizes basic chemical properties of this compound as found in the cited sources within the scope of this article.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

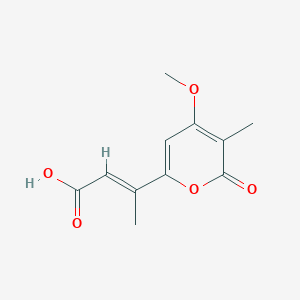

(E)-3-(4-methoxy-5-methyl-6-oxopyran-2-yl)but-2-enoic acid |

InChI |

InChI=1S/C11H12O5/c1-6(4-10(12)13)8-5-9(15-3)7(2)11(14)16-8/h4-5H,1-3H3,(H,12,13)/b6-4+ |

InChI Key |

OJWKRUWDYCFIHI-GQCTYLIASA-N |

Isomeric SMILES |

CC1=C(C=C(OC1=O)/C(=C/C(=O)O)/C)OC |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC(=O)O)C)OC |

Origin of Product |

United States |

Advanced Methodologies for Acropyrone Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques in Acropyrone Structure Determination

Spectroscopic methods are fundamental in the structural elucidation of organic compounds like this compound. They probe the interaction of electromagnetic radiation with the molecule, yielding data related to its composition, bonding, and spatial arrangement.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-field NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the signals produced by atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field, researchers can deduce the connectivity of atoms and the types of functional groups present. core.ac.uk The chemical shift (δ) of a nucleus provides information about its electronic environment, while spin-spin coupling (J) reveals the connectivity to neighboring nuclei. core.ac.uk

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for resolving complex spectra and establishing correlations between nuclei that are coupled through bonds or space. core.ac.ukprinceton.eduepfl.ch

COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduepfl.ch It helps in establishing proton-proton connectivity networks within the molecule. core.ac.uksdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). princeton.eduepfl.chsdsu.edu This is invaluable for assigning carbon signals based on known proton assignments and vice versa. emerypharma.com Edited HSQC can also differentiate between CH/CH₃ and CH₂ groups. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by multiple bonds, typically two to four bonds. princeton.eduepfl.chsdsu.edu This technique is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, providing crucial information for piecing together the molecular skeleton. emerypharma.com

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments reveal correlations between nuclei that are spatially close to each other, regardless of the number of bonds separating them. princeton.edu These through-space correlations are essential for determining the relative stereochemistry and conformation of a molecule. core.ac.uk

Analysis of the comprehensive data from these 2D NMR experiments allows for the complete assignment of ¹H and ¹³C resonances and the establishment of the planar structure of this compound. core.ac.ukdntb.gov.ua

Quantitative NMR for Purity and Concentration Determination

Quantitative NMR (qNMR) can be used to determine the purity and concentration of a compound. While the provided search results discuss quantitative analysis in other contexts researchgate.netbiocrick.com, the general principle of qNMR involves comparing the integral of a specific signal in the NMR spectrum of the analyte to the integral of a signal from a known internal standard. This allows for the determination of the molar ratio between the analyte and the standard, and thus the concentration or purity of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. miamioh.edusavemyexams.com HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, which can be used to calculate the precise molecular formula. miamioh.eduyoutube.com For this compound, HRMS confirms its molecular formula as C₁₁H₁₂O₅. nih.gov

Furthermore, mass spectrometry involves the fragmentation of the molecular ion into smaller ions. miamioh.eduwikipedia.org The pattern of these fragmentation ions, observed in the mass spectrum, provides structural information about the molecule by indicating the presence of specific functional groups and the ways in which the molecule breaks apart. miamioh.edusavemyexams.comlibretexts.org Analyzing the fragmentation pattern can help corroborate the structural information obtained from NMR data. wikipedia.org

Chiroptical Spectroscopies for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. dp.techresearchgate.netunibas.it These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. researchgate.netunibas.it

Experimental ECD and ORD spectra can be compared with computationally predicted spectra for different possible stereoisomers. researchgate.netunibas.it A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the stereogenic centers in the molecule. researchgate.netunibas.itdp.tech For complex or flexible molecules, a combined analysis of multiple chiroptical techniques may be necessary for reliable results. researchgate.netunibas.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule. mrclab.comlehigh.edudrawellanalytical.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the vibrational modes of chemical bonds. mrclab.comdrawellanalytical.com Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers in the IR spectrum. lehigh.edudrawellanalytical.com Analysis of the IR spectrum of this compound can help identify the presence of key functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). lehigh.edudrawellanalytical.com

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mrclab.comdrawellanalytical.comazooptics.com This absorption is due to electronic transitions within the molecule, particularly in systems with conjugated double bonds or aromatic rings (chromophores). mrclab.comazooptics.com The UV-Vis spectrum can provide information about the presence and extent of conjugation in this compound, as well as potentially indicate the presence of certain chromophoric systems. azooptics.com While UV-Vis is often used for quantitative analysis, it can also offer insights into structural features related to electronic transitions. mrclab.comlehigh.edu

Table 1: Spectroscopic Techniques and Their Applications in this compound Structure Elucidation

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Essential for determining the proton skeleton and neighboring groups. |

| ¹³C NMR | Chemical environment of carbon atoms. | Provides information on the carbon skeleton and types of carbon atoms (e.g., CH₃, CH₂). |

| COSY | Through-bond proton-proton correlations. | Establishes connectivity between coupled protons. |

| HSQC | One-bond proton-carbon correlations. | Assigns carbons directly attached to protons. |

| HMBC | Multiple-bond proton-carbon correlations. | Connects protons to carbons across several bonds, aiding in skeletal assembly. |

| NOESY | Through-space proton-proton correlations. | Determines relative stereochemistry and conformation. |

| qNMR | Purity and concentration determination. | Useful for characterizing isolated samples. |

| HRMS | Exact molecular weight and molecular formula. | Confirms elemental composition and provides fragmentation data. |

| ECD/ORD | Differential interaction with polarized light. | Determines the absolute configuration of chiral centers. |

| IR | Vibrational modes of functional groups. | Identifies key functional groups (e.g., C=O, O-H). |

| UV-Vis | Electronic transitions in chromophores. | Indicates presence of conjugated systems and certain functional groups. |

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline substances. patnawomenscollege.in It involves obtaining a suitable single crystal of the compound, which is then subjected to an intense beam of X-rays. patnawomenscollege.in The resulting diffraction pattern is analyzed to produce a three-dimensional electron density map, revealing the precise positions of atoms within the crystal lattice. patnawomenscollege.in This technique is considered one of the most reliable methods for structural analysis and is widely used across various scientific disciplines, including chemistry and pharmaceuticals. patnawomenscollege.in

For this compound, obtaining a high-quality single crystal is a prerequisite for X-ray crystallographic analysis. If successful, this method can provide unambiguous confirmation of the proposed chemical structure derived from spectroscopic data. Furthermore, X-ray crystallography, particularly using anomalous dispersion, can be employed to determine the absolute configuration of chiral centers within the molecule, a critical aspect of stereochemical assignment. purechemistry.orgsoton.ac.uk The reliability of absolute stereochemistry determination by X-ray diffraction is influenced by factors such as the presence of heavy atoms and the quality and redundancy of the collected data. soton.ac.uk

While direct reports of this compound structure determination solely by X-ray crystallography were not prominently found in the immediate search results, X-ray based techniques are generally recognized as definitive for structural confirmation when suitable crystals are available. bayanbox.ir Studies on related compounds or those with similar structural motifs often utilize X-ray diffraction as a key tool for structure elucidation and absolute configuration assignment. semanticscholar.org

Computational Chemistry Approaches in this compound Structure Elucidation

Computational chemistry encompasses a range of theoretical methods and software used to model and simulate chemical systems. cambridgemedchemconsulting.comkaust.edu.sa These approaches have become increasingly valuable in structural elucidation and stereochemical assignment, particularly when experimental data are limited or ambiguous. nih.gov For this compound, computational methods can complement experimental techniques by providing insights into potential conformers, relative energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used ab initio quantum chemistry method that calculates the electronic structure of molecules from first principles. kaust.edu.sathieme-connect.dewikipedia.org DFT calculations can be used to predict various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. Comparing calculated NMR shifts with experimental data can aid in verifying proposed structures and distinguishing between possible isomers. nih.gov

While specific detailed computational studies solely focused on this compound's structure elucidation using these methods were not extensively detailed in the search results, the application of DFT and ECD calculations is a standard practice in modern natural product structure determination and stereochemical assignment. nih.govthieme-connect.deencyclopedia.pub The use of computational tools, often in conjunction with spectroscopic data, allows researchers to refine structural proposals and confidently assign relative and absolute configurations. dp.tech

Biosynthetic Pathways and Origin of Acropyrone

Identification of Biosynthetic Precursors and Intermediates for Acropyrone Formation

The biosynthesis of many secondary metabolites, including polyketides and fatty acids, relies on common precursors derived from primary metabolism. Short-chain fatty acids, such as acetic acid and propionic acid, serve as fundamental building blocks. wikipedia.org Key activated forms of these acids, such as acetyl-CoA and malonyl-CoA, function as starter and extender units in the assembly of carbon chains. wikipedia.org, fishersci.se Acetyl-CoA and malonyl-CoA pathways are central to the synthesis of polyketides. wikipedia.org Isoprenoid units also serve as precursors for new products in plants and fungi through derivatization or condensation. wikipedia.org While the specific early precursors directly feeding into this compound biosynthesis are not exhaustively detailed in the provided information, its structure, which contains pyrone rings, is characteristic of compounds derived from polyketide or fatty acid biosynthetic routes, strongly suggesting the involvement of precursors like acetyl-CoA and malonyl-CoA. wikipedia.org, fishersci.se

Enzymatic Machinery and Gene Clusters Involved in this compound Biosynthesis

The synthesis of complex natural products is typically catalyzed by specialized enzymatic machinery, often encoded by genes organized in biosynthetic gene clusters. nih.gov, nih.gov, metabolomicsworkbench.org, guidetopharmacology.org, scribd.com, bmrb.io, fishersci.ca Polyketide synthases (PKSs) are a major family of multi-domain enzymes or enzyme complexes responsible for producing polyketides, a large class of secondary metabolites that share similarities with fatty acid biosynthesis. metabolomicsworkbench.org, fishersci.se, PKS genes are commonly organized in operons in bacteria and gene clusters in eukaryotes. metabolomicsworkbench.org, guidetopharmacology.org Type III polyketide synthases, which exist as smaller homodimeric proteins, catalyze the formation of diverse polyketides and utilize acyl-CoA thioesters, condensing a starter unit with extender units. metabolomicsworkbench.org,, fishersci.se Enzymes like chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) are examples of plant-specific type III PKSs involved in the biosynthesis of aromatic polyketides. Nonribosomal peptide synthetases (NRPSs) are another class of modular enzymes that synthesize peptides, and their genes are also typically organized in gene clusters. guidetopharmacology.org, The presence of biosynthetic gene clusters is a common feature in the production of novel natural compounds, including this compound. nih.gov, nih.gov, fishersci.ca

Mechanisms of Dimerization in this compound Formation

This compound has been characterized as an acetophenone (B1666503) dimer. Studies on similar dimeric natural products with a methylene (B1212753) linker suggest that their formation might occur through nonenzymatic dimerization. This process can involve a strong electrophilic one-carbon (C1) unit, such as formaldehyde. While enzymatic steps are crucial for synthesizing the monomeric units, the final dimerization step to form compounds like this compound may proceed through a non-enzymatic chemical reaction.

Chemoenzymatic and Biocatalytic Approaches for this compound Analogues

Chemoenzymatic and biocatalytic methods are increasingly explored for the synthesis of natural products and their analogues, offering advantages in terms of selectivity and sustainability.,,, These approaches combine the strengths of chemical synthesis with the high specificity and efficiency of enzymes., Biocatalytic transformations have been investigated for the synthesis of this compound and its synthetic analogues., Recent advances in this field demonstrate the potential for using enzymes to access diverse chemical space and produce key building blocks for complex molecules., Tandem approaches integrating molecular microbiology and chemical synthesis are considered vital for the future development of natural product analogues.

Chemical Synthesis and Derivatization of Acropyrone

Development of Novel Synthetic Methodologies Inspired by this compound ArchitectureThe unique structural features of a natural product can sometimes inspire chemists to develop entirely new reaction methods. The architecture of this compound has not been cited as an inspiration for the development of novel synthetic methodologies in the current body of scientific literature.

Table of Chemical Compounds

Green Chemistry Principles Applied to this compound Synthesis

The conventional chemical synthesis of this compound, which involves the construction of the 4-hydroxy-2-pyrone core followed by prenylation, can be evaluated against several key green chemistry principles. These include atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of derivatives.

A common strategy for constructing the 4-hydroxy-2-pyrone scaffold is through the cyclization of 1,3,5-tricarbonyl compounds, a method considered biomimetic as it mimics natural polyketide synthase (PKS) pathways. While this approach can be effective, it often relies on strong bases and organic solvents. The subsequent prenylation step typically employs prenyl bromide, a lachrymatory and potentially hazardous reagent, often in the presence of a base in a polar aprotic solvent.

From a green chemistry perspective, several aspects of this traditional approach can be improved:

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a crucial metric. In some synthetic routes to pyrones, the generation of stoichiometric byproducts can lead to a lower atom economy.

Use of Hazardous Reagents: The use of prenyl bromide and strong bases raises safety and environmental concerns.

Solvent Choice: Many organic solvents used in synthesis are volatile, flammable, and/or toxic. The ideal green synthesis would minimize or eliminate the use of such solvents.

Energy Consumption: Reactions requiring high temperatures or prolonged reaction times contribute to higher energy consumption.

In contrast to traditional chemical synthesis, biosynthetic and biocatalytic methods offer inherently greener alternatives for the production of this compound and related pyrones. Nature synthesizes the 4-hydroxy-2-pyrone core of this compound through the action of polyketide synthases (PKSs). These enzymatic processes occur in water at ambient temperature and pressure, representing the pinnacle of green chemistry.

Recent research has focused on harnessing these natural synthetic pathways. The development of biotechnological methods for the synthesis of 4-hydroxy-2-pyrones takes advantage of enzymatic cascades, high stereoselectivity, and the use of renewable starting materials. While the direct enzymatic prenylation of a 4-hydroxy-2-pyrone precursor to yield this compound is an area requiring further exploration, the enzymatic synthesis of the core ring structure is well-documented.

Biomimetic synthesis, which imitates natural chemical transformations, also offers a promising avenue for greener this compound synthesis. The cyclization of 1,3,5-tricarbonyl compounds is a prime example of a biomimetic approach that can potentially be optimized to use greener catalysts and solvent systems.

Below is a table summarizing key research findings and considerations for applying green chemistry principles to this compound synthesis:

| Green Chemistry Principle | Conventional Synthesis Aspect | Potential Green Alternative | Research Findings Summary |

| Prevention of Waste | Use of stoichiometric reagents and generation of byproducts. | Catalytic methods, one-pot reactions. | Transition metal-catalyzed and phosphine-catalyzed syntheses of 2-pyrones offer catalytic routes to the core structure. |

| Atom Economy | Potential for low atom economy in multi-step syntheses. | Designing syntheses with high atom economy, such as addition and cycloaddition reactions. | Biomimetic cyclization of 1,3,5-tricarbonyls can have high atom economy. |

| Less Hazardous Chemical Syntheses | Use of hazardous reagents like prenyl bromide and strong bases. | Use of less toxic reagents, biocatalytic methods. | Enzymatic synthesis of the 4-hydroxy-2-pyrone core avoids harsh reagents. Exploring enzymatic prenylation is a future direction. |

| Designing Safer Chemicals | The final product, this compound, is a natural product with known biological activity. | Not directly applicable to the synthesis of a known natural product. | N/A |

| Safer Solvents and Auxiliaries | Use of volatile and potentially toxic organic solvents. | Use of water, supercritical CO2, or solvent-free conditions. | Biosynthesis occurs in aqueous media. Research into aqueous-phase organic synthesis is ongoing for pyrones. |

| Design for Energy Efficiency | Reactions requiring heating or cooling. | Reactions at ambient temperature and pressure. | Biocatalytic reactions are a prime example of energy-efficient synthesis. |

| Use of Renewable Feedstocks | Starting materials often derived from petrochemicals. | Use of biomass-derived starting materials. | Biotechnological approaches can utilize renewable feedstocks to produce the pyrone core. |

| Reduce Derivatives | Use of protecting groups can add steps and generate waste. | Avoiding protecting groups through selective reactions. | One-pot syntheses and enzymatic reactions can reduce the need for protecting groups. |

| Catalysis | Use of stoichiometric reagents. | Use of catalytic reagents (enzymes, metal catalysts). | Both enzymatic and transition-metal catalysis have been demonstrated for the synthesis of the pyrone ring. |

| Design for Degradation | Not directly applicable to the synthesis of a natural product. | N/A | N/A |

| Real-time analysis for Pollution Prevention | N/A | N/A | N/A |

| Inherently Safer Chemistry for Accident Prevention | Use of flammable solvents and reactive reagents. | Use of safer solvents and less hazardous reagents. | Aqueous-based biocatalytic methods significantly reduce the risk of accidents. |

Investigation of Acropyrone S Biological Activities and Mechanistic Insights Non Clinical

Molecular Targets and Pathways Mediated by Acropyrone in Biological Systems

Understanding the specific molecular components and signaling cascades that this compound interacts with is crucial for deciphering its biological effects. bruker.compressbooks.pubmdpi.comggdckeshiary.ac.in

Enzymatic Modulation and Inhibition Kinetics

Enzyme inhibition is a key mechanism by which many bioactive compounds exert their effects. This involves the compound binding to an enzyme and altering its activity. bgc.ac.inwikipedia.orgnih.gov The kinetics of this interaction, including the binding affinity and the rate of inhibition, provide insights into the potency and mechanism of enzyme modulation. bgc.ac.inwikipedia.orgmdpi.com While general principles of enzyme inhibition kinetics are well-established, specific data on this compound's interaction with particular enzymes requires detailed experimental studies. bgc.ac.inwikipedia.orgnih.govmdpi.com

Receptor-Ligand Interactions and Signal Transduction Modulation

Receptor-ligand interactions are fundamental to cell communication and signal transduction. bruker.compressbooks.pubggdckeshiary.ac.inyoutube.com Ligands binding to receptors can trigger a cascade of intracellular events, ultimately leading to a cellular response. bruker.compressbooks.pubggdckeshiary.ac.inyoutube.com Modulation of these interactions or the downstream signaling pathways by a compound like this compound could explain some of its biological activities. pressbooks.pubggdckeshiary.ac.inyoutube.com The specificity and affinity of the ligand-receptor binding are critical determinants of the cellular response. bruker.comggdckeshiary.ac.inyoutube.com

Cellular Responses and Mechanistic Pathways (e.g., Apoptosis Induction, Cell Cycle Perturbation, Oxidative Stress Modulation)

This compound has been investigated for its effects on various cellular processes, including the induction of apoptosis, perturbation of the cell cycle, and modulation of oxidative stress. bruker.compressbooks.pubmdpi.comggdckeshiary.ac.inoncotarget.com Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and defense against damaged or infected cells. oncotarget.comphytopharmajournal.com Compounds that can induce apoptosis are of interest in various disease contexts. oncotarget.comphytopharmajournal.comfrontiersin.orgnih.gov Cell cycle perturbation involves disrupting the normal progression of a cell through its growth and division phases. mdpi.comnih.gov Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) production and the cell's ability to detoxify them, which can lead to cellular damage and influence various signaling pathways. mdpi.commdpi.comoncotarget.comnih.govjmb.or.kr Studies explore how this compound might influence these processes and the underlying molecular pathways involved, such as the activation of specific kinases or transcription factors. oncotarget.comjmb.or.kr

Antimicrobial Activities and Mechanisms against Pathogenic Microorganisms

Research has explored the potential of this compound as an antimicrobial agent against various pathogenic microorganisms. mdpi.combruker.compressbooks.pubbgc.ac.inmdpi.commdpi.comnih.gov The mechanisms by which antimicrobial compounds exert their effects can vary, including disrupting cell walls, interfering with protein synthesis, or inhibiting nucleic acid synthesis. mdpi.comaimspress.commdpi.com this compound has been reported to show antibacterial activity against certain bacteria, such as Bacillus subtilis and Pseudomonas aeruginosa, with reported minimum inhibitory concentration (MIC) values. mdpi.comnih.gov

| Microorganism | MIC (µg/mL) | Reference |

| Bacillus subtilis | 25 µM | nih.gov |

| Pseudomonas aeruginosa | 50 µM | nih.gov |

| Bacillus subtilis | 5.60 | bayanbox.ir |

| Pseudomonas aeruginosa | >100 | mdpi.com |

Note: MIC values can vary depending on the specific strain and experimental conditions.

Further research is needed to fully elucidate the specific mechanisms of action of this compound against different microorganisms. mdpi.comaimspress.commdpi.com

Anti-inflammatory Effects and Related Molecular Mechanisms

This compound has also been investigated for its anti-inflammatory properties. bruker.compressbooks.pubaimspress.com Inflammation is a complex biological response involving various signaling pathways and the release of pro-inflammatory mediators. dovepress.commdpi.comphypha.irfrontiersin.org Anti-inflammatory compounds can act by modulating these pathways, for example, by inhibiting the production of pro-inflammatory cytokines or interfering with signaling cascades like NF-κB or MAPK pathways. dovepress.commdpi.comphypha.irfrontiersin.orgfoodandnutritionjournal.org Studies aim to identify the specific molecular targets and mechanisms responsible for this compound's anti-inflammatory effects. dovepress.commdpi.comphypha.irfrontiersin.orgfoodandnutritionjournal.org

Cytotoxic and Anti-proliferative Effects in In Vitro Cell Line Models (Mechanistic Studies)

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various in vitro cell line models, particularly in the context of cancer research. bruker.compressbooks.pubbgc.ac.inmdpi.comggdckeshiary.ac.inmdpi.comresearchgate.netyoutube.comoncotarget.comjmb.or.krnih.gov Cytotoxicity refers to the ability of a compound to induce cell death, while anti-proliferative effects involve inhibiting cell growth and division. phytopharmajournal.comnih.govmdpi.com Mechanistic studies in this area focus on understanding how this compound affects cell viability, proliferation rates, and key cellular processes like apoptosis and cell cycle progression in cancer cells. mdpi.comoncotarget.comphytopharmajournal.comfrontiersin.orgnih.govjmb.or.kr this compound, isolated from Acronychia pedunculata, has shown inhibitory effects on the proliferation of human leukemia cell lines. researchgate.net

| Cell Line Type | Effect | Reference |

| Leukemia | Inhibited proliferation | researchgate.net |

These studies often involve determining IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. phytopharmajournal.comnih.govmdpi.comnih.gov Investigations into the underlying mechanisms may explore the involvement of pathways related to apoptosis induction, cell cycle arrest, or the modulation of signaling cascades critical for cell survival and proliferation. mdpi.comoncotarget.comfrontiersin.orgnih.govjmb.or.kr

Other Biological Activities and Mechanistic Explorations (e.g., Antiviral, Anti-tumor-promoting)

Research into the biological activities of natural compounds has identified various secondary metabolites with potential therapeutic applications, including antiviral and anti-tumor-promoting effects. This compound, a dimeric acetophenone (B1666503), has been noted as a constituent of plants recognized for such properties.

This compound is found in Acronychia trifoliolata, a plant species that has been investigated for its bioactive compounds. Studies on related acetophenone derivatives, such as acronyculatins, isolated from A. trifoliolata, have demonstrated anti-tumor-promoting activities. Specifically, racemic acronyculatins I-L, N, O, and B were evaluated for their inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells aimspress.com. Inhibition of EBV-EA activation is considered a relevant assay for evaluating potential anti-tumor-promoting activity aimspress.com.

In these studies on related acronyculatins, all tested compounds significantly inhibited EBV-EA activation aimspress.com. Racemic acronyculatin I, for instance, showed potent inhibitory effects with an IC50 value of 7.3 μM aimspress.com. Mechanistic explorations for these related compounds suggest that a prenyl or prenyl-like group plays an important role in their anti-tumor-promoting effects aimspress.com. While this compound is a dimeric acetophenone found in the same plant and mentioned alongside other dimeric acetophenones like acrovestone (B1206056) and acropyraonols, detailed research findings and specific data tables focusing solely on the antiviral or anti-tumor-promoting activities and precise mechanisms of action of this compound itself were not extensively available in the reviewed literature.

Structure Activity Relationship Sar Studies of Acropyrone and Its Analogues

Design and Synthesis of Acropyrone Derivatives for Systematic SAR Analysis

The investigation of this compound's SAR necessitates the systematic design and synthesis of a series of analogues. This process typically involves modifying specific parts of the this compound structure to probe the impact of different functional groups, substituents, and structural scaffolds on biological activity. While detailed synthetic routes and specific derivative structures for comprehensive this compound SAR studies are not extensively detailed in the readily available literature, research indicates that synthetic analogues of this compound have been prepared and evaluated for various biological targets, including 5-LO and mPEGS-1 inhibition, as well as cytotoxic, antiparasitic, and antimicrobial activities. uoa.gr

The design strategy for this compound derivatives would likely focus on the distinct features of its dimeric acetophenone (B1666503) structure. Potential modification sites could include:

Alterations to the pyrone ring system.

Modifications of the acetophenone moieties.

Introduction or modification of substituents on the aromatic rings.

Changes to the linker connecting the two acetophenone units.

Exploration of stereochemical variations.

The synthesis of such derivatives would employ various organic chemistry techniques, aiming for efficient and scalable routes to generate a library of compounds for biological evaluation. mdpi.comyoutube.combrieflands.comchemrxiv.orgrsc.orgreplikapress.inresearchgate.netresearchgate.net Subsequent biological testing of these synthesized analogues would provide the activity data necessary to establish SARs.

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

Identifying the key pharmacophoric elements and structural determinants of this compound's activity involves analyzing the biological data obtained from the synthesized derivatives. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. rsc.orgbayanbox.ir By comparing the structures of active and inactive analogues, researchers can deduce which parts of the molecule are essential for binding and efficacy.

Although specific pharmacophore models for this compound are not widely reported, general principles of pharmacophore identification would apply. This involves:

Identifying common structural features among the most active compounds.

Mapping these features in three-dimensional space.

Defining the types of chemical interactions (e.g., hydrogen bonding, hydrophobic interactions, п-п stacking) that are likely to occur with the target.

For this compound, potential key pharmacophoric elements could include the pyrone ring, the aromatic systems of the acetophenone moieties, and any hydroxyl or carbonyl groups present, depending on the specific biological target. The observation that this compound shows significant suppression of lipopolysaccharide (LPS)-induced NO production in murine macrophage cells (IC50 = 8.9 µM) suggests that certain structural features are important for this anti-inflammatory activity. nih.govnih.gov Similarly, its reported antibacterial activity against B. subtilis (MIC = 25 µM) and P. aeruginosa (MIC = 50 µM) indicates structural requirements for antimicrobial action. nih.govmdpi.com

Systematic SAR analysis would reveal how modifications at different positions influence these activities, thereby pinpointing the critical structural determinants. For example, the presence and position of hydroxyl groups or the nature of substituents on the aromatic rings could significantly impact activity by influencing binding affinity or modulating interactions with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and aids in the design of more potent analogues. Ligand-based drug design approaches, including QSAR and pharmacophore modeling, are particularly useful when the three-dimensional structure of the biological target is unknown. bayanbox.irresearchgate.net

A typical QSAR study for this compound analogues would involve:

Compiling a dataset of this compound derivatives with known biological activities.

Calculating molecular descriptors that quantify various structural, electronic, and physicochemical properties of each compound.

Developing a statistical model (e.g., using multiple linear regression, partial least squares, or machine learning techniques) that correlates the molecular descriptors with the biological activity. nih.govrsc.org

While specific QSAR models for this compound derivatives are not detailed in the provided sources, the application of QSAR to this class of compounds would involve selecting appropriate descriptors that capture the relevant structural variations and their potential impact on the interaction with the biological target. rsc.org The resulting QSAR models could provide insights into the optimal range of certain properties (e.g., lipophilicity, molecular size, electronic features) for desired activity and guide the design of new analogues with predicted improved potency. researchgate.net

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational docking and molecular dynamics simulations are powerful tools used in structure-based drug design to predict the binding pose and affinity of a ligand to a biological target at the molecular level. researchgate.netchesci.com These methods can complement SAR studies by providing a mechanistic understanding of how structural modifications affect binding interactions.

For this compound, if a specific protein target is identified, computational studies could involve:

Preparing the 3D structures of this compound and its analogues.

Preparing the 3D structure of the target protein (obtained from experimental data like X-ray crystallography or NMR, or from homology modeling).

Performing molecular docking simulations to predict the preferred binding orientation(s) of the ligands within the protein's binding site. Docking scores can provide an estimate of the binding affinity.

Conducting molecular dynamics simulations to study the stability of the ligand-protein complex over time and to explore the conformational changes of both the ligand and the protein upon binding. rsc.orgchesci.com

Although direct computational docking or molecular dynamics studies specifically with this compound and a defined target protein are not prominently featured in the search results, a study on acrovestone (B1206056), another acetophenone dimer, involved molecular docking to the NMDA receptor to investigate its neuroprotective effects. springermedicine.comnih.gov This demonstrates the applicability of these computational techniques to acetophenone dimers and suggests similar studies could be valuable for understanding this compound's interactions with its biological targets. Such simulations could help identify key amino acid residues involved in binding, characterize the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions), and explain observed differences in activity among this compound analogues. researchgate.net

By integrating the findings from the design and synthesis of derivatives, SAR analysis, QSAR modeling, and computational studies, a comprehensive understanding of the structural basis for this compound's biological activities can be achieved, facilitating the rational design of novel and more effective therapeutic agents.

Advanced Analytical Methodologies for Acropyrone Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatography plays a pivotal role in the research of natural products like Acropyrone, enabling the separation of the target compound from other co-occurring substances in crude extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Profiling and Quantification

HPLC and UPLC are widely employed for the analysis, profiling, and quantification of this compound in various extracts. HPLC-Diode Array Detection (DAD) has been used to detect this compound alongside other bioactive compounds in extracts of endophytic fungi from Vernonia amygdalina and Citrus jambhiri. ajopred.comtjnpr.orgunizik.edu.ng Similarly, HPLC analysis of crude extracts and fractions from Colletotrichum species, an endophytic fungus, has revealed the presence of this compound. wjbphs.com UPLC coupled with mass spectrometry (UPLC-MS/MS) has also been utilized in metabolomic analyses where this compound was identified as a differential metabolite. mdpi.comnih.gov These techniques allow for the separation of this compound based on its interaction with a stationary phase and mobile phase, with detection typically relying on UV absorption or mass-to-charge ratio.

Countercurrent Chromatography (CCC) and Flash Chromatography for Preparative Isolation

For the preparative isolation and purification of this compound, techniques such as Countercurrent Chromatography (CCC) and Flash Chromatography are valuable. CCC is a liquid-liquid chromatographic technique that separates compounds based on their partition between two immiscible liquid phases, without the use of a solid stationary phase, thus minimizing irreversible adsorption. iconsci.comaocs.org Flash chromatography, a form of column chromatography, utilizes a solid stationary phase (commonly silica (B1680970) gel) and applies positive pressure to the mobile phase to achieve faster separations compared to traditional gravity-fed columns. wisc.educhromatographyonline.commit.edu Both CCC and flash chromatography have been mentioned in the context of isolating chemical constituents, including this compound, from natural sources like Acronychia pedunculata. informahealthcare.com

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing complex mixtures containing this compound and for its trace detection. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that couple the separation achieved by LC with the sensitive and selective mass analysis provided by MS. eag.comcertara.comnih.gov UPLC-MS/MS has been specifically used in metabolomics studies to identify and quantify this compound. mdpi.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique, typically used for volatile and semi-volatile compounds, which involves separating components by GC before their detection and identification by MS. eag.comthermofisher.cominnovatechlabs.com While LC-MS based methods appear more frequently in the context of this compound analysis based on the provided information, GC-MS is a complementary technique that might be applicable depending on the volatility of this compound or its derivatives. dntb.gov.ua

Spectroscopic Quantification Methods (e.g., qNMR, UV-Vis Spectroscopy)

Spectroscopic methods provide alternative or complementary approaches for the quantification of this compound. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a technique that allows for the direct quantification of a substance by relating the intensity of NMR signals to the number of nuclei producing the signal. spectroscopyeurope.comfrontiersin.orgyoutube.commdpi.com qNMR is considered a primary ratio method and can be used to determine the purity and content of compounds without necessarily requiring a reference standard of the analyte itself in some methods. spectroscopyeurope.comyoutube.commdpi.com UV-Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. scispace.com this compound has a characteristic UV spectrum, which can be used for its detection and potentially quantification, especially when coupled with chromatographic separation like HPLC-DAD. ajopred.comresearchgate.netresearchgate.net

Natural Occurrence and Ecological Context of Acropyrone

Distribution and Isolation from Plant Sources (e.g., Acronychia species)

Acropyrone has been isolated from plants belonging to the genus Acronychia, which are primarily native to regions including India, Sri Lanka, Australia, and Indochina. researchgate.net Specifically, Acronychia pedunculata has been identified as a source of this compound. rhhz.netnih.govresearchgate.netnih.govuoa.gr Research has reported the isolation of this compound from different parts of Acronychia pedunculata, including the trunk bark and stems. nih.govresearchgate.netnih.gov Acronychia species are known producers of acetophenone (B1666503) derivatives, and prenylated acetophenone dimers, such as this compound, are noted as being found exclusively in this genus. rhhz.net

Research findings related to the isolation of this compound from Acronychia species include studies that have characterized its chemical structure alongside other related acetophenone dimers. nih.govresearchgate.net

| Plant Source | Part Isolated From | Reference |

| Acronychia pedunculata | Trunk bark | nih.gov |

| Acronychia pedunculata | Stems | researchgate.netnih.gov |

Isolation from Microbial Sources (e.g., Endophytic Fungi)

Beyond plant sources, this compound has also been isolated from endophytic fungi, which live within plant tissues. unizik.edu.ngresearchgate.netchesci.comfrontiersin.orgnih.govunizik.edu.ngwjbphs.com This highlights the ability of microorganisms to produce this compound, potentially through biosynthesis independent of or influenced by their host plants.

Studies have reported the isolation of this compound from endophytic fungi associated with various host plants, including Picralima nitida, Euphorbia hirta, Rhizophora apiculata (a mangrove species), and Vernonia amygdalina. unizik.edu.ngresearchgate.netchesci.comfrontiersin.orgnih.govunizik.edu.ngwjbphs.com Specific fungal genera identified as producers of this compound include Curvalaria sp. isolated from Picralima nitida and Colletotrichum species isolated from Vernonia amygdalina. unizik.edu.ngresearchgate.netchesci.comwjbphs.com this compound was detected as a major component in the extracts of certain endophytic fungi. researchgate.netchesci.com

Data on the isolation of this compound from microbial sources:

| Microbial Source | Associated Plant Host | Reference |

| Curvalaria sp. (endophytic fungus) | Picralima nitida | unizik.edu.ngunizik.edu.ng |

| Endophytic fungus LC(2) | Euphorbia hirta | researchgate.netchesci.com |

| Endophytic fungus | Rhizophora apiculata | frontiersin.orgnih.gov |

| Colletotrichum species (endophytic fungus) | Vernonia amygdalina | wjbphs.com |

| Acremonium strictum (mangrove-derived endophytic fungus) | Not specified (mangrove) | unizik.edu.ng |

Ecological Role and Significance of this compound in Producing Organisms (e.g., Chemical Defense, Allelopathy, Inter-species Interactions)

The presence of secondary metabolites like this compound in plants and endophytic fungi suggests potential ecological roles, although the specific functions of this compound in situ require further detailed investigation. Secondary metabolites produced by organisms can play significant roles in chemical ecology, including defense against herbivores and pathogens, as well as mediating interactions with other species (allelopathy). frontiersin.orgnih.govmdpi.comnsf.govresearchgate.net

Acetophenones, the class of compounds to which this compound belongs, are produced by many plants and fungi and have been reported to exhibit various biological activities, including antimicrobial properties. rhhz.netnih.gov Allelopathy, a form of inter-species interaction where one species releases chemicals affecting others, is a fundamental concept in chemical ecology. nih.govnsf.gov These allelochemicals can influence the growth and health of nearby organisms. nih.gov

Crude extracts from endophytic fungi that contain this compound have shown antibacterial and antifungal activities. unizik.edu.ngresearchgate.netchesci.comwjbphs.com For instance, extracts containing this compound from endophytic fungi of Picralima nitida and Euphorbia hirta demonstrated antimicrobial effects. unizik.edu.ngresearchgate.netchesci.com Similarly, this compound-containing extracts from Colletotrichum species exhibited antimicrobial activity against various bacteria and fungi. wjbphs.com These observed bioactivities in extracts containing this compound suggest a potential role for this compound in the chemical defense of the producing fungi and their host plants against microbial competitors or pathogens.

While direct studies specifically detailing this compound's precise ecological function in mediating interactions like allelopathy or defense in its natural environment are limited in the provided context, its isolation from organisms known to employ chemical strategies for survival and interaction, coupled with the observed bioactivities of this compound-containing extracts, supports the hypothesis that this compound may contribute to the ecological fitness of the organisms that produce it.

Future Directions and Emerging Research Avenues for Acropyrone

Exploration of Uncharted Biosynthetic Pathways and Enzymes

Understanding the complete biosynthetic pathway of Acropyrone is a critical area for future research. While some studies have explored the biosynthesis of pyrone natural products, including those derived from amino acids or synthesized by polyketide synthases (PKSs), the specific enzymes and intermediates involved in this compound's formation may still hold uncharted territory. mdpi.comnih.govresearchgate.net Future efforts could focus on identifying and characterizing novel genes and enzymes within the producing organisms responsible for the unique structural features of this compound. nih.govresearchgate.netnih.govuzh.ch Techniques such as genome mining, transcriptomics, and proteomics, coupled with in vitro enzymatic assays and structural biology, can provide detailed insights into the biosynthetic machinery. uzh.chcas.orghelmholtz-hips.de Exploring the relaxed substrate specificity of key enzymes, such as adenylation domains in hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) systems, could also pave the way for combinatorial biosynthesis approaches to generate this compound analogues with potentially altered or enhanced bioactivity. nih.govresearchgate.netacs.org

Development of Asymmetric Total Synthesis Strategies for Enantiopure this compound

The development of efficient and asymmetric total synthesis strategies for this compound is crucial for providing sufficient quantities for biological evaluation and exploring structure-activity relationships (SAR). nih.govnevadogroup.com While syntheses of other pyrone-containing natural products have been reported, including asymmetric approaches utilizing catalytic asymmetric epoxidation and ring-closing metathesis, specific strategies for enantiopure this compound may require novel methodologies. nih.govacs.orgsioc-journal.cnnih.gov Future research could focus on designing synthetic routes that allow for precise control over stereochemistry, potentially employing organocatalysis, transition-metal catalysis, or biocatalysis. acs.orgsioc-journal.cnmdpi.com Achieving asymmetric synthesis would enable the study of the distinct biological activities of individual enantiomers, which is essential for drug discovery and development.

Identification of Novel Biological Targets through High-Throughput Screening and Proteomics

Identifying the specific biological targets of this compound is fundamental to understanding its mechanism of action and exploring its therapeutic potential. High-throughput screening (HTS) of diverse biological libraries, including cellular and molecular targets, can accelerate the discovery of proteins or pathways that interact with this compound. researchgate.netmdpi.comnih.govlifechemicals.commdpi.com Phenotypic screening, where compounds are tested for their effects on cellular processes or disease models, can also provide valuable insights into this compound's bioactivity and suggest potential targets, even when the underlying mechanism is unknown. lifechemicals.com Furthermore, advanced proteomics techniques, such as activity-based protein profiling (ABPP) and cellular thermal shift assay (CETSA), can be employed to directly identify proteins that bind to this compound within a biological system. nih.gov Integrating HTS data with proteomic analysis can provide a comprehensive view of this compound's interactions and help prioritize targets for further investigation.

Design and Synthesis of this compound-Based Chemical Probes for Biological Research

Chemical probes are invaluable tools for dissecting complex biological processes and validating potential drug targets. nih.govrjeid.comnih.gov Future research could involve the design and synthesis of this compound-based chemical probes by incorporating tags or labels that facilitate their detection and isolation in biological systems. nevadogroup.comrjeid.comnih.govbayanbox.ir These probes could be used to study this compound's cellular uptake, distribution, metabolism, and excretion (ADME) properties, as well as to identify its binding partners in situ. dypvp.edu.in this compound-based probes could also be utilized in pull-down assays or imaging studies to visualize its localization and interaction with specific cellular components. The development of such probes would significantly advance our understanding of this compound's biological activities at a molecular level.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming natural product research, offering powerful tools to accelerate various stages of discovery and development. cas.orghelmholtz-hips.dedypvp.edu.inacs.orgijrpas.comrsc.orgnih.govnih.gov Future research on this compound can leverage AI/ML for tasks such as predicting potential biological activities based on its chemical structure, identifying potential biosynthetic gene clusters, and optimizing synthetic routes. cas.orghelmholtz-hips.dedypvp.edu.inacs.orgijrpas.comnih.gov AI algorithms can analyze large datasets of natural products and biological targets to identify potential interactions and predict off-target effects. cas.orghelmholtz-hips.deacs.orgijrpas.com Furthermore, AI can assist in the de novo design of this compound analogues with desired properties, streamlining the lead optimization process. dypvp.edu.inacs.org Integrating AI and ML into this compound research workflows holds the potential to significantly enhance efficiency and uncover novel insights.

Investigation of this compound's Role in Natural Product Diversity and Evolution

Exploring this compound's role in natural product diversity and evolution can provide valuable insights into the ecological and biological significance of pyrone-containing compounds. nih.govuzh.chwou.edursc.orgresearchgate.netresearchgate.netnih.govnih.gov Phylogenetic studies of the organisms producing this compound and comparative genomics of related species can help understand the evolutionary history of its biosynthetic pathway. nih.govuzh.chrsc.orgresearchgate.netnih.govnih.gov Investigating the selective pressures that led to the evolution and maintenance of this compound production in nature can shed light on its ecological role, such as defense against predators or microbes, or signaling within microbial communities. nih.govuzh.chwou.eduresearchgate.netnih.gov Understanding the evolutionary context of this compound can also inform strategies for discovering novel analogues or related compounds from underexplored natural sources. nih.govuzh.chresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and isolating Acropyrone from natural sources?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS for preliminary identification, combined with bioassay-guided fractionation to isolate this compound. Validate purity via NMR (¹H and ¹³C) and HPLC-UV, ensuring spectral matches with reference libraries. For natural product extraction, employ solvent partitioning (e.g., ethyl acetate for mid-polarity compounds) and column chromatography (silica gel or Sephadex LH-20) .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Design a modular synthetic route with functional group compatibility (e.g., esterification, alkylation). Use computational tools (DFT calculations) to predict reactive sites. Monitor reaction progress via TLC or LC-MS, and characterize intermediates with IR and HRMS. Prioritize derivatives with <70% yield for scale-up, and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to select candidates .

Q. What are the standard protocols for assessing this compound’s in vitro bioactivity (e.g., antimicrobial or anti-inflammatory effects)?

- Methodological Answer : Use cell-based assays (e.g., MIC assays for antimicrobial activity; ELISA for cytokine inhibition in inflammation). Include positive controls (e.g., ampicillin for bacteria, dexamethasone for inflammation) and triplicate technical replicates. Normalize data to solvent controls (DMSO ≤0.1% v/v). Apply ANOVA with post-hoc Tukey tests (p<0.05) to validate significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacological data across different experimental models?

- Methodological Answer : Perform meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., AUC, Cmax). Investigate interspecies variability (e.g., murine vs. human CYP450 metabolism) using liver microsome assays. Validate target engagement via SPR (surface plasmon resonance) or CRISPR-Cas9 knockout models. Address confounding variables (e.g., solvent stability, light sensitivity) using stability-indicating HPLC methods .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-based approaches fail?

- Methodological Answer : Deploy multi-omics approaches: transcriptomics (RNA-seq to identify differentially expressed genes) and proteomics (TMT labeling with LC-MS/MS). Use network pharmacology (STRING DB) to map protein-protein interactions. Validate hypotheses with chemical probes (e.g., siRNA knockdown) and in situ hybridization. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses .

Q. How can researchers design ecologically valid studies to assess this compound’s environmental impact?

- Methodological Answer : Simulate environmental matrices (soil, water) spiked with this compound at predicted EC50 levels. Use microcosm models to track biodegradation (GC-MS for parent compound; qPCR for microbial diversity). Apply QSAR models to predict bioaccumulation potential. Include negative controls (unspiked matrices) and reference toxicants (e.g., glyphosate). Use AIC (Akaike Information Criterion) to compare degradation kinetics .

Data Integrity & Reproducibility

Q. What are the best practices for managing contradictory spectral data in this compound characterization?

- Methodological Answer : Cross-validate NMR/HRMS data with independent laboratories. Use COSY, NOESY, and HSQC to resolve stereochemical ambiguities. Archive raw data (FID files for NMR; .raw files for MS) in FAIR-compliant repositories (e.g., Zenodo). Disclose solvent batch numbers and instrument calibration logs to address variability .

Q. How should researchers address non-reproducible results in this compound’s in vivo efficacy studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice from a single vendor) and housing conditions (temperature, light cycles). Pre-register protocols (e.g., OSF Registries) detailing endpoints and exclusion criteria. Use blinding for data collection and analysis. Perform power analysis pre-study to ensure adequate sample sizes (n≥8/group). Report negative results in supplementary materials .

Tables for Reference

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Purity (this compound) | HPLC-UV (λ=254 nm) | ≥95% peak area, RSD ≤2% across runs |

| Bioactivity (IC50) | Dose-response (4-parameter fit) | R² ≥0.90, Hill slope 0.8–1.2 |

| Stability (pH 7.4, 37°C) | Forced degradation (24h) | ≤10% degradation (HPLC area ratio) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.